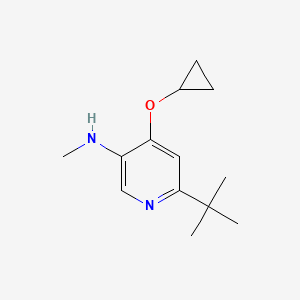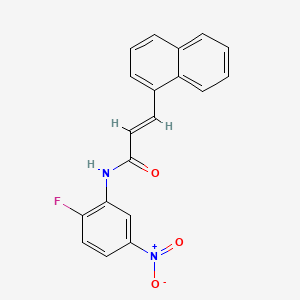
(E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide is an organic compound characterized by the presence of a fluoro-nitrophenyl group and a naphthyl group connected through a prop-2-enamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-5-nitroaniline and 3-naphthalen-1-ylprop-2-enoyl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours.
Purification: The crude product is purified using column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The naphthyl group can undergo oxidation to form quinones using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles (amines, thiols), solvents like dimethylformamide (DMF), elevated temperatures.
Oxidation: Potassium permanganate, acetone, water.
Major Products Formed
Reduction: (E)-N-(2-fluoro-5-aminophenyl)-3-naphthalen-1-ylprop-2-enamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Naphthoquinone derivatives.
Scientific Research Applications
(E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in studies to understand the interaction of fluoro-nitrophenyl compounds with biological systems, including their potential as enzyme inhibitors or probes.
Mechanism of Action
The mechanism of action of (E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The naphthyl group may enhance the compound’s binding affinity and specificity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
(E)-N-(2-fluoro-5-nitrophenyl)-3-phenylprop-2-enamide: Similar structure but with a phenyl group instead of a naphthyl group.
(E)-N-(2-chloro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide: Similar structure but with a chloro group instead of a fluoro group.
Uniqueness
(E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide is unique due to the combination of the fluoro-nitrophenyl and naphthyl groups. This combination imparts specific electronic and steric properties that can influence the compound’s reactivity and interactions with biological targets.
Properties
Molecular Formula |
C19H13FN2O3 |
|---|---|
Molecular Weight |
336.3 g/mol |
IUPAC Name |
(E)-N-(2-fluoro-5-nitrophenyl)-3-naphthalen-1-ylprop-2-enamide |
InChI |
InChI=1S/C19H13FN2O3/c20-17-10-9-15(22(24)25)12-18(17)21-19(23)11-8-14-6-3-5-13-4-1-2-7-16(13)14/h1-12H,(H,21,23)/b11-8+ |
InChI Key |
QSCZBWMNTPXUOW-DHZHZOJOSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC=C2/C=C/C(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C=CC(=O)NC3=C(C=CC(=C3)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


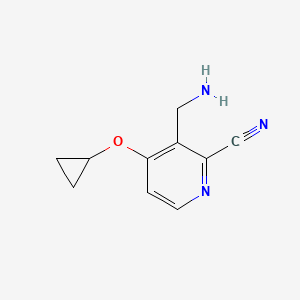


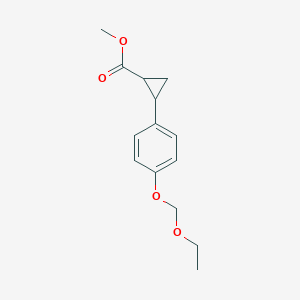
![2-{[(4-chloro-1H-pyrazol-1-yl)methyl]sulfonyl}acetohydrazide](/img/structure/B14811438.png)

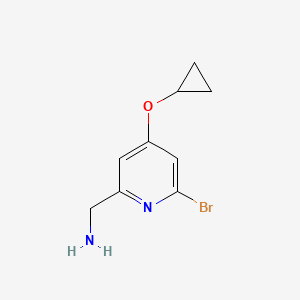

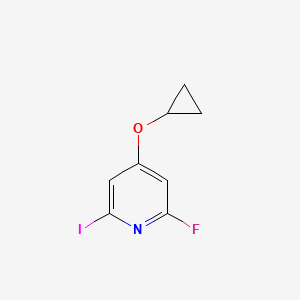
![N-cyclohexyl-2-[methyl(pentanoylcarbamothioyl)amino]benzamide](/img/structure/B14811471.png)

![N-[4-({2-[(3-bromo-4-tert-butylphenyl)carbonyl]hydrazinyl}carbonyl)phenyl]-3-methylbutanamide](/img/structure/B14811487.png)

